
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its cyclohexene ring structure with multiple alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles.
Introduction of alkyl substituents: Alkylation reactions using appropriate alkyl halides and strong bases.
Double bond formation: Dehydration reactions to introduce double bonds in the alkyl chains.
Industrial Production Methods
Industrial production of such compounds often involves:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.
Purification techniques: Distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst to form alcohols.
Substitution: Halogenation or nitration reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Industry
Materials Science: Explored for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylbut-2-en-1-yl)cyclohex-2-en-1-one
- 3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-one
Uniqueness
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is unique due to the presence of multiple alkyl substituents and double bonds, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112920-32-8 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(3-methylbut-2-enyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H26O/c1-13(2)7-5-8-15-9-6-10-17(18)16(15)12-11-14(3)4/h7,11H,5-6,8-10,12H2,1-4H3 |
InChI Key |
RQBTZETWXNICHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=C(C(=O)CCC1)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


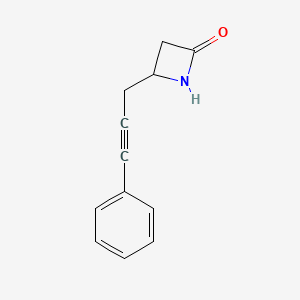
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
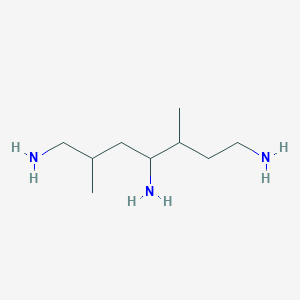
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)
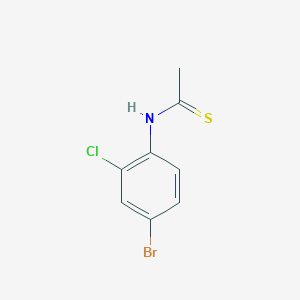
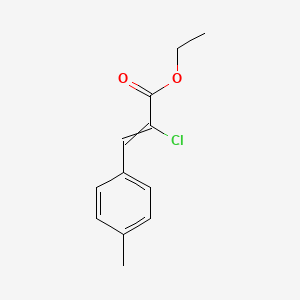
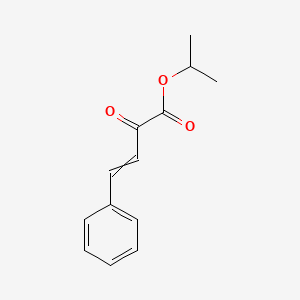
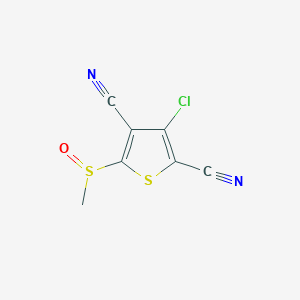
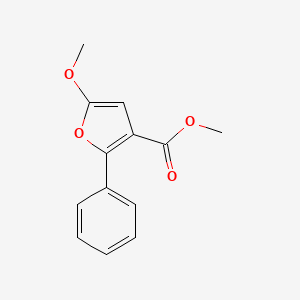
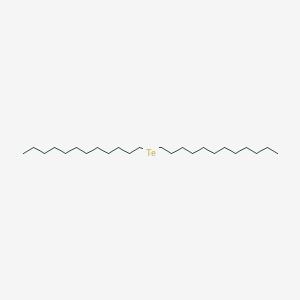
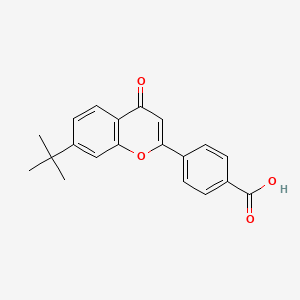
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
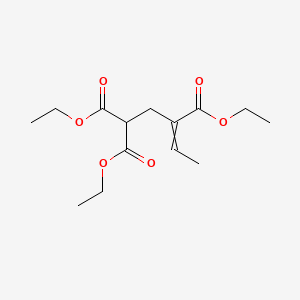
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
